molecular formula C13H15N3OS B2569368 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034336-90-6

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No. B2569368
CAS RN: 2034336-90-6
M. Wt: 261.34
InChI Key: IVMFISWTFNRYRJ-UHFFFAOYSA-N
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Description

“N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide” is a chemical compound. The pyrazole core represents an important class of nitrogen-containing heterocycles since it is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research .


Synthesis Analysis

The synthesis of this compound involves 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide which affords 4,5,6,7-tetra-hydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . Further details about the chemical reactions are not available from the search results.

Scientific Research Applications

Heterocyclic Synthesis

Research has explored the synthesis of various heterocyclic compounds using related structures as key intermediates. For instance, studies on thiophenylhydrazonoacetates have led to the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the versatility of thiophene-carboxamide-based compounds in generating diverse heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activities

Another area of interest is the biological evaluation of synthesized derivatives. For example, pyrazolopyrimidine derivatives have been assessed for their antibacterial activity, showing moderate to good efficacy against various bacterial strains. This suggests potential therapeutic applications for compounds synthesized from thiophene-carboxamide intermediates (Panda, Karmakar, & Jena, 2011).

Anticancer and Anti-Inflammatory Applications

Derivatives of tetrahydropyrimidine and related compounds have shown promising anticancer and anti-inflammatory properties, indicating the potential of thiophene-carboxamide-based molecules in developing novel treatments for various diseases. The synthesis and characterization of these derivatives underscore the importance of exploring the medicinal chemistry of heterocyclic compounds (Rao, Rao, & Prasad, 2018).

Advanced Material Synthesis

The compound has also been involved in the synthesis of materials with significant intermolecular interactions, such as strong hydrogen bonds and weak C–H⋯F interactions. These materials could have applications in various fields, including pharmaceuticals and materials science, showcasing the broad utility of thiophene-carboxamide derivatives in both functional and structural chemistry (Wang, Hu, Wang, Liu, & Huang, 2014).

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-13(10-4-6-18-9-10)14-7-11-8-15-16-5-2-1-3-12(11)16/h4,6,8-9H,1-3,5,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMFISWTFNRYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CSC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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